molecular formula C9H14O2 B1266962 Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 29221-25-8

Bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B1266962
Key on ui cas rn: 29221-25-8
M. Wt: 154.21 g/mol
InChI Key: PNKGHXVHKCJNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179813B2

Procedure details

Sodium hydroxide (2.5N, 22.4 mL, 56 mmol) was added to a methanolic solution of methyl bicyclo[2.2.2]octane-2-carboxylate (4.7 g, 28 mmol in 50 mL) at ambient temperature and the mixture was stirred for 16 hours. The solvent was concentrated in vacuo, water added (20 mL) and the solution made acidic with IN aqueous HCl. The product was extracted into dichloromethane (3×50 mL), the combined organic layers washed with water (25 mL), dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to afford the titled compound of formula (III) as a white solid (4.3 g, 100% yield).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]2[C:11]([O:13]C)=[O:12]>>[CH:3]12[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10]1)[CH2:5][CH:4]2[C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Smiles
C12C(CC(CC1)CC2)C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo, water
ADDITION
Type
ADDITION
Details
added (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C12C(CC(CC1)CC2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07179813B2

Procedure details

Sodium hydroxide (2.5N, 22.4 mL, 56 mmol) was added to a methanolic solution of methyl bicyclo[2.2.2]octane-2-carboxylate (4.7 g, 28 mmol in 50 mL) at ambient temperature and the mixture was stirred for 16 hours. The solvent was concentrated in vacuo, water added (20 mL) and the solution made acidic with IN aqueous HCl. The product was extracted into dichloromethane (3×50 mL), the combined organic layers washed with water (25 mL), dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to afford the titled compound of formula (III) as a white solid (4.3 g, 100% yield).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]2[C:11]([O:13]C)=[O:12]>>[CH:3]12[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10]1)[CH2:5][CH:4]2[C:11]([OH:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Smiles
C12C(CC(CC1)CC2)C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo, water
ADDITION
Type
ADDITION
Details
added (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers washed with water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C12C(CC(CC1)CC2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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